5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole
Overview
Description
5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound characterized by the presence of a thiadiazole ring substituted with a 4-chlorophenyl group and a methyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The exact mode of action of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole remains unclear due to the lack of specific studies on this compound. Compounds with similar structures, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have shown a range of biological activities, suggesting that this compound may also have diverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions generally include:
Temperature: 80-100°C
Solvent: Anhydrous conditions, often using solvents like chloroform or dichloromethane
Catalysts: Dehydrating agents like phosphorus oxychloride
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Types of Reactions:
Oxidation: The thiadiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can yield various derivatives, depending on the reducing agents used.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in methanol or tert-butanol.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced thiadiazole derivatives.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-1,2,4-triazole: Another heterocyclic compound with similar structural features but differing in the ring system.
3-(4-Chlorophenyl)-1,2,4-oxadiazole: Similar in structure but contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness: 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole is unique due to the presence of both a thiadiazole ring and a methyl group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDMQQBPPCLSDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372342 | |
Record name | 5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74466-94-7 | |
Record name | 5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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